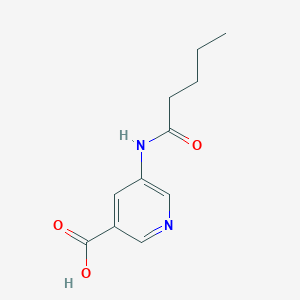

5-Pentanamidopyridine-3-carboxylicacid

説明

5-Pentanamidopyridine-3-carboxylic acid is a pyridine derivative characterized by a pentanamido (-NHCO(CH₂)₄CH₃) substituent at position 5 and a carboxylic acid (-COOH) group at position 3 of the pyridine ring. The following analysis derives insights from structurally analogous pyridine-carboxylic acid derivatives to infer its properties and applications.

特性

分子式 |

C11H14N2O3 |

|---|---|

分子量 |

222.24 g/mol |

IUPAC名 |

5-(pentanoylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-4-10(14)13-9-5-8(11(15)16)6-12-7-9/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |

InChIキー |

KSYARJALXSCYAT-UHFFFAOYSA-N |

正規SMILES |

CCCCC(=O)NC1=CN=CC(=C1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentanamidopyridine-3-carboxylicacid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the Pentanamide Group: The pentanamide group can be introduced via amidation reactions, where a pentanoic acid derivative reacts with an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of 5-Pentanamidopyridine-3-carboxylicacid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: 5-Pentanamidopyridine-3-carboxylicacid can undergo oxidation reactions, where the amide group may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyridine derivatives.

科学的研究の応用

5-Pentanamidopyridine-3-carboxylicacid has several applications in scientific research:

作用機序

The mechanism of action of 5-Pentanamidopyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural Analogues and Substituent Effects

Key Compounds:

5-(Butylamino)pyridine-3-carboxylic Acid (CAS 106339-53-1) Substituent: Butylamino (-NH(CH₂)₃CH₃) at position 5 . Comparison: The pentanamido group in the target compound introduces a longer alkyl chain (C5 vs. C4) and an amide linkage instead of an amine.

5-Hydroxy-6-methylpyridine-3-carboxylic Acid (PDB Ligand 3HM) Substituents: Hydroxy (-OH) at position 5 and methyl (-CH₃) at position 6 .

5-Nitro-2-pyridinecarboxylic Acid (CAS 51984-61-3) Substituent: Nitro (-NO₂) at position 5 . Comparison: The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid. In contrast, the pentanamido group is electron-donating via resonance, likely reducing acidity compared to nitro-substituted analogues.

Physicochemical and Functional Properties

Table 1: Comparative Properties of Pyridine-Carboxylic Acid Derivatives

*Estimated based on structural similarity.

生物活性

5-Pentanamidopyridine-3-carboxylic acid is a heterocyclic organic compound characterized by a pyridine ring substituted with both a pentanamide group and a carboxylic acid group. Its molecular formula is , indicating the presence of nitrogen, carbon, hydrogen, and oxygen atoms. The unique structure of this compound combines properties typical of both amides and carboxylic acids, which contributes to its biological activity and potential applications in medicinal chemistry.

The biological activity of 5-pentanamidopyridine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. The presence of the pyridine ring enhances its aromatic properties, while the carboxylic acid group contributes to its acidic characteristics. The pentanamide group influences the compound's hydrophobic nature, which affects its solubility and reactivity in biological environments.

Potential Therapeutic Applications:

- Anticoagulant Activity: Some studies suggest that derivatives of this compound may exhibit anticoagulant properties similar to those of established drugs like apixaban .

- Cancer Treatment: There is emerging evidence indicating potential efficacy in treating various cancers, possibly through mechanisms involving inhibition of specific pathways critical for tumor growth .

- Insecticidal Properties: Certain derivatives have shown larvicidal activity against mosquito vectors, highlighting their potential in public health applications .

Research Findings

Recent studies have focused on the synthesis and evaluation of 5-pentanamidopyridine-3-carboxylic acid analogues. These studies aim to enhance biological activity while minimizing toxicity.

Case Study: Anticoagulant Activity

A notable study evaluated the anticoagulant effects of modified compounds based on 5-pentanamidopyridine-3-carboxylic acid. The results indicated significant factor Xa-binding activity, suggesting that structural modifications could lead to enhanced therapeutic profiles. The study highlighted that certain analogues displayed superior pharmacokinetic properties compared to existing anticoagulants .

Insecticidal Activity

Another investigation assessed the larvicidal efficacy of 5-pentanamidopyridine-3-carboxylic acid derivatives against Aedes aegypti, the primary vector for several arboviruses. The findings demonstrated that specific modifications resulted in compounds with lower LC50 and LC90 values than traditional insecticides, suggesting a promising avenue for vector control strategies .

Comparison of Biological Activities

| Compound Name | Activity Type | LC50 (μM) | Reference |

|---|---|---|---|

| 5-Pentanamidopyridine-3-carboxylic Acid | Anticoagulant | TBD | |

| Derivative A | Larvicidal | 28.9 ± 5.6 | |

| Derivative B | Antitumor | TBD |

Structural Analogues and Their Properties

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methylpyridine-3-carboxylic Acid | Methyl group substitution on pyridine | Known for its role in agrochemicals |

| 5-Sulfopyridine-3-carboxylic Acid | Sulfonic acid group addition | Exhibits strong antimicrobial activity |

| 4-Pyridinecarboxamide | Amide functional group on pyridine | Potential use in pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。